Desethyl chloroquine diphosphate is a major metabolite of chloroquine diphosphate, an antimalarial drug. [] It forms as a product of chloroquine's metabolism in the liver. [] This metabolite retains some antimalarial activity, albeit lower than the parent compound, chloroquine. [] Desethyl chloroquine diphosphate's presence in biological samples, such as plasma, is utilized to study chloroquine's pharmacokinetic properties and metabolic pathways. [, ]
Desethyl chloroquine diphosphate is an important metabolite of chloroquine, a well-known antimalarial drug. This compound is primarily recognized for its role in the treatment of malaria and has garnered attention for its potential applications in other therapeutic areas, including autoimmune diseases and cancer therapy. Desethyl chloroquine is characterized by its chemical structure, which is derived from chloroquine through the process of demethylation.
Desethyl chloroquine is classified as an antiplasmodic agent and a metabolite of chloroquine. It is produced in the human body following the administration of chloroquine, where it undergoes metabolic processes primarily in the liver. The compound can be sourced from various suppliers for research purposes, including Sigma-Aldrich and MedChemExpress, which provide it in high purity for scientific applications .
The synthesis of desethyl chloroquine can be achieved through several methods, primarily focusing on the demethylation of chloroquine. The most common approach involves enzymatic reactions facilitated by cytochrome P450 enzymes in the liver, which convert chloroquine into desethyl chloroquine. This metabolic pathway highlights the compound's reliance on biological processes for its formation rather than synthetic routes.
Desethyl chloroquine diphosphate has a complex molecular structure characterized by a quinoline backbone with various functional groups. Its chemical formula is , and it features a diphosphate group that enhances its solubility and bioavailability.
This structure contributes to its pharmacological activity, influencing how it interacts with biological targets.
Desethyl chloroquine participates in several chemical reactions relevant to its pharmacological activity:
The mechanism of action of desethyl chloroquine involves several pathways:
Desethyl chloroquine diphosphate exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical products.
Desethyl chloroquine has several applications in scientific research:
Desethyl chloroquine (DCQ) is the primary bioactive metabolite of chloroquine (CQ), formed via cytochrome P450 (CYP)-mediated N-deethylation. This biotransformation occurs through sequential oxidative reactions catalyzed predominantly by hepatic CYP isoforms. The initial N-deethylation of chloroquine to monodesethylchloroquine (desethylchloroquine) is primarily mediated by CYP2C8 (60-70% contribution) and CYP3A4/5 (20-30% contribution), with minor roles for CYP2D6, CYP1A2, and CYP2C19 [1] [5]. The secondary N-deethylation (forming didesethylchloroquine) is mainly catalyzed by CYP3A4/5 [1].
Table 1: CYP Isozyme Contributions to Chloroquine N-Deethylation
CYP Isoform | Reaction Specificity | Kinetic Parameters | Relative Contribution |
---|---|---|---|
CYP2C8 | Primary N-deethylation | Km: 444 ± 121 µM | 60-70% |
Vmax: 617 ± 128 pmol/min/mg | |||
CYP3A4/5 | Primary & Secondary | Km: High-affinity: 0.21 mM | 20-30% |
N-deethylation | Low-affinity: 3.43 mM | ||
CYP2D6 | Minor metabolism | Km: Low, Vmax: Low | <10% |
CYP2C19 | Minor metabolism | Not quantified | <10% |
Mechanistically, CYP enzymes facilitate the oxidation of the tertiary amine group in chloroquine's side chain, forming a carbinolamine intermediate that spontaneously decomposes to yield DCQ and acetaldehyde. This process demonstrates substrate stereoselectivity: The (S)-(+)-chloroquine enantiomer undergoes faster metabolism than the (R)-(-)-enantiomer, leading to higher plasma concentrations of (R)-(-)-chloroquine and differential DCQ formation [1]. Chloroquine also acts as a weak inhibitor of CYP2D6 (in vitro IC₅₀: ~15 µM), potentially suppressing its own metabolism via this pathway in a concentration-dependent manner [1] [8].
Interindividual differences in DCQ formation arise from genetic polymorphisms, disease states, and cellular distribution factors:
Table 2: Factors Influencing DCQ Metabolic Variability
Variability Factor | Effect on DCQ Formation | Magnitude of Impact | Clinical Consequence |
---|---|---|---|
CYP2C8*3 allele | Reduced primary metabolism | ↓ 30-60% | Higher CQ exposure |
CYP3A4 inflammation downregulation | Slowed secondary metabolism | ↓ 40-60% | Altered metabolite ratios |
Thrombocyte sequestration | Reduced metabolic access | Blood:Plasma ratio 5-10 | Assay matrix differences |
Serum vs. plasma measurement | Clotting-induced release | Serum levels 2-4× higher | Sampling protocol critical |
Biotransformation pathways of chloroquine to DCQ vary significantly across species, affecting the translational relevance of preclinical data:
Table 3: Species-Specific Chloroquine Disposition Parameters
Parameter | Human | Mouse (Healthy) | Mouse (Infected) | Allometric Scaling Exponent |
---|---|---|---|---|
CL (L/h/kg) | 0.1–0.25 | 9.9 | 7.9 | 3.86 × W⁰.⁵⁶ |
V (L/kg) | 150–800 | 667 | 1,122 | 230 × W⁰.⁹⁴ |
t₁/₂ (h) | 150–290 | 46.6 | 99.3 | 123 × W⁰.² |
Major CYP Isoforms | 2C8, 3A4 | 2D-dominated | 2D-dominated | Not applicable |
These metabolic differences have critical implications for in vitro–in vivo extrapolation: Human hepatocyte or microsomal systems better predict DCQ formation than rodent in vivo models. Additionally, infection-mediated changes in metabolism highlight the need for disease-state pharmacokinetic studies in relevant animal models [6] [8].
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